molecular formula C12H12FNO B8370962 1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one

1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one

Cat. No.: B8370962
M. Wt: 205.23 g/mol
InChI Key: CPZGVMZRRIBNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-5,6-dihydropyridin-2-(1H)-one is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C12H12FNO/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h1,3-7H,2,8-9H2

InChI Key

CPZGVMZRRIBNPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one one (25 g, 74 mmol) in toluene (200 mL) was added anhydrous sodium carbonate (20 g, 190 mmol). The mixture was heated to reflux for 1.5 hours. The reaction mixture was cooled to ambient temperature and the solids were removed by filtration. The filtrate solvent was removed under vacuum and the residue was purified using silica gel column chromatography eluting with 3:1 EtOAc:hexanes. Appropriate fractions were combined and removal of the solvents under vacuum gave the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.26 (m, 2H), 7.01 (m, 2H), 6.56 (dt, J=9.9, 4.2 Hz, 1H), 6.00 (dt, J=9.7, 1.8 Hz, 1H), 4.59 (s, 2H), 3.32 (t, J=7.2 Hz, 2H), 2.33 (m, 2H).
Name
1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one (0.37 g, 1.11 mmol) in toluene (15 mL) was added solid Na2CO3 (2 g, 18.8 mmol). The reaction mixture was refluxed for about 6 hours. The resultant solution was filtered and concentrated under vacuum and the residue chromatographed on silica eluting with a gradient of 040% EtOAc/Hexanes to give the product as colorless glass.
Name
1-(4-fluorobenzyl)-3-(phenylsulfinyl)piperidin-2-one
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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